Cas no 122297-37-4 (2(5H)-Furanone,4-[2-[4a,5-bis[(acetyloxy)methyl]-1,2,3,4,4a,7,8,8a-octahydro-1,2-dimethyl-1-naphthalenyl]ethyl]-,[1S-(1a,2b,4ab,8aa)]- (9CI))

2(5H)-Furanone,4-[2-[4a,5-bis[(acetyloxy)methyl]-1,2,3,4,4a,7,8,8a-octahydro-1,2-dimethyl-1-naphthalenyl]ethyl]-,[1S-(1a,2b,4ab,8aa)]- (9CI) structure
122297-37-4 structure
Product Name:2(5H)-Furanone,4-[2-[4a,5-bis[(acetyloxy)methyl]-1,2,3,4,4a,7,8,8a-octahydro-1,2-dimethyl-1-naphthalenyl]ethyl]-,[1S-(1a,2b,4ab,8aa)]- (9CI)
Numero CAS:122297-37-4
MF:C24H34O6
MW:418.523168087006
CID:183063
PubChem ID:183550
Update Time:2025-04-19

2(5H)-Furanone,4-[2-[4a,5-bis[(acetyloxy)methyl]-1,2,3,4,4a,7,8,8a-octahydro-1,2-dimethyl-1-naphthalenyl]ethyl]-,[1S-(1a,2b,4ab,8aa)]- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • 2(5H)-Furanone,4-[2-[4a,5-bis[(acetyloxy)methyl]-1,2,3,4,4a,7,8,8a-octahydro-1,2-dimethyl-1-naphthalenyl]ethyl]-,[1S-(1a,2b,4ab,8aa)]- (9CI)
    • [(4aS,5R,6S,8aR)-8a-(acetyloxymethyl)-5,6-dimethyl-5-[2-(5-oxo-2H-furan-3-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]methyl acetate
    • 2(5H)-Furanone,4-[2-[4a,5-bis[(acetyloxy)methyl]-1,2,3,4,4a,7,8,8a-octahydro-1,2-dimethyl-1-naphthalenyl]ethyl]-,[1S-(1a,2b,4
    • DTXSID80153563
    • 122297-37-4
    • Paniculadiol diacetate
    • 2(5H)-Furanone, 4-(2-(4a,5-bis((acetyloxy)methyl)-1,2,3,4,4a,7,8,8a-octahydro-1,2-dimethyl-1-naphthalenyl)ethyl)-, (1S-(1alpha,2beta,4abeta,8aalpha))-
    • Inchi: 1S/C24H34O6/c1-16-8-11-24(15-30-18(3)26)20(14-28-17(2)25)6-5-7-21(24)23(16,4)10-9-19-12-22(27)29-13-19/h6,12,16,21H,5,7-11,13-15H2,1-4H3/t16-,21-,23+,24-/m0/s1
    • Chiave InChI: QFOVBSYLEHDSPP-KJVSTRANSA-N
    • Sorrisi: O(C(C)=O)C[C@@]12C(COC(C)=O)=CCC[C@H]1[C@](C)(CCC1=CC(=O)OC1)[C@@H](C)CC2

Proprietà calcolate

  • Massa esatta: 418.236
  • Massa monoisotopica: 418.236
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 30
  • Conta legami ruotabili: 9
  • Complessità: 766
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.6
  • Superficie polare topologica: 78.9Ų

Proprietà sperimentali

  • Densità: 1.103
  • Punto di ebollizione: 530.2°Cat760mmHg
  • Punto di infiammabilità: 227°C
  • Indice di rifrazione: 1.5

2(5H)-Furanone,4-[2-[4a,5-bis[(acetyloxy)methyl]-1,2,3,4,4a,7,8,8a-octahydro-1,2-dimethyl-1-naphthalenyl]ethyl]-,[1S-(1a,2b,4ab,8aa)]- (9CI) Letteratura correlata

Fornitori consigliati
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.